BenchChemオンラインストアへようこそ!

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Physicochemical property comparison Lead optimization Medicinal chemistry sourcing

This compound matches the preferred Ar¹ substitution pattern (4-methoxy-phenyl) disclosed in Roche's α7 nAChR PAM patent (US 7,981,914), unlike the des-methoxy analog (CAS 1190278-12-6) which lacks this critical H-bond acceptor. It serves as a key probe for SAR expansion in XO inhibition series, where 4-position substituents drive potency shifts >100-fold. Ideal for focused screening libraries, computational QSAR model training, and as a pharmacophore-matched control. Lipinski-compliant (MW 325.32).

Molecular Formula C16H15N5O3
Molecular Weight 325.32 g/mol
Cat. No. B11268518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC16H15N5O3
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
InChIInChI=1S/C16H15N5O3/c1-23-13-6-3-11(4-7-13)16(22)18-12-5-8-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
InChIKeyLKCQFWSSMDFEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190266-41-1) – Structural Differentiation & Comparator Analysis


4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190266-41-1, molecular formula C₁₆H₁₅N₅O₃, MW 325.32 g/mol) is a synthetic benzamide derivative bearing a 1H-tetrazol-1-yl substituent at the 3-position of the central phenyl ring and a 4-methoxybenzoyl moiety at the amide linkage . The compound belongs to the tetrazole-substituted aryl amide class, which has been broadly claimed in patents as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR) and as xanthine oxidase (XO) inhibitors [1][2]. Published quantitative biological data specific to this exact compound are extremely limited; the differentiation evidence provided herein is therefore drawn principally from physicochemical comparison with its closest commercially available des-4′-methoxy analog and from scaffold-level SAR inferences.

Why Generic Substitution Fails for 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide: The Critical Role of the 4′-Methoxy Substituent


In the tetrazole-substituted benzamide series, the electronic and steric character of the benzoyl ring profoundly influences target binding and physicochemical profile. The Roche α7 nAChR PAM patent (US 7,981,914) explicitly teaches that when Ar¹ (the benzoyl ring) and Ar² (the aniline ring) carry specific substitution patterns, mere interchange of substituents can abolish activity; the patent states that when Ar¹ is phenyl or 2-methoxy-phenyl and Ar² is not 4-methoxy-phenyl or 3,4-dimethoxy-phenyl, the compound is outside the preferred scope [1]. The 4-methoxy substituent on the benzoyl ring of the target compound is therefore not a trivial decoration—it matches the preferred substitution pattern disclosed in the patent SAR, whereas the des-methoxy analog (CAS 1190278-12-6, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, MW 295.30 g/mol) lacks this group entirely . Substitution of the 4-methoxybenzoyl with benzoyl reduces molecular weight by 30 Da, eliminates a hydrogen-bond acceptor, and alters lipophilicity, all of which can shift target engagement. In the related xanthine oxidase inhibitor series (Zhang et al., 2022), the alkoxy/aryloxy substituent at the 4-position of the central phenyl ring is a critical determinant of potency, with IC₅₀ values spanning four orders of magnitude depending on this substituent [2]. Consequently, generic replacement of the target compound with the des-4′-methoxy analog or with regioisomeric analogs (e.g., 3-methoxy or 2-methoxy benzamide variants) carries a high risk of functional divergence.

Quantitative Differentiation Evidence: 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Target Compound vs. Des-4′-Methoxy Analog

The target compound (MW 325.32, C₁₆H₁₅N₅O₃) carries a 4-methoxy substituent on the benzoyl ring that is absent in the closest commercially available analog, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190278-12-6, MW 295.30, C₁₅H₁₃N₅O₂) . This represents a molecular weight increase of 30.02 Da (10.2% larger) and the addition of one oxygen atom (hydrogen-bond acceptor), which alters both pharmacophoric capacity and physicochemical profile.

Physicochemical property comparison Lead optimization Medicinal chemistry sourcing

Patent SAR Alignment: 4-Methoxybenzoyl Substituent Matches Preferred α7 nAChR PAM Scope vs. Benzoyl Baseline

In US Patent 7,981,914 (Roche Palo Alto LLC), the general formula I encompasses tetrazole-substituted aryl amides as α7 nAChR PAMs. The patent explicitly defines preferred embodiments wherein Ar¹ (the benzoyl ring in the target compound) is selected from 3-methoxy-phenyl, 4-methoxy-phenyl, 2-chloro-phenyl, 3-chloro-phenyl, 4-chloro-phenyl, 2-methyl-phenyl, 3-methyl-phenyl, 4-methyl-phenyl, and several fluoro/ethoxy/acetyl variants [1]. The target compound's 4-methoxybenzoyl moiety falls within this explicitly preferred scope. Conversely, the unsubstituted benzoyl analog (CAS 1190278-12-6) represents the baseline Ar¹ = phenyl, which, while permitted by the broad Markush structure, is outside the explicitly enumerated preferred Ar¹ list. Although no head-to-head functional PAM activity data exist for the target compound versus the des-methoxy analog, the patent SAR defines a structural preference hierarchy that ranks 4-methoxy-phenyl as a preferred Ar¹.

α7 nAChR PAM Patent SAR Neuroscience tool compounds

Xanthine Oxidase Inhibitor Scaffold Compatibility: Class-Level Potency Range vs. Established Inhibitors

The N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) amide scaffold, of which the target compound is a methoxy-substituted exemplar, has been systematically evaluated as xanthine oxidase inhibitors by Zhang et al. (2022) [1]. In that study, the optimized compound g25 (bearing an imidazole-5-carboxamide instead of benzamide) achieved IC₅₀ = 0.022 μM, comparable to the clinical XO inhibitor topiroxostat (IC₅₀ = 0.017 μM). The SAR campaign demonstrated that the tetrazole-phenyl-amide core is a productive scaffold for XO inhibition, with IC₅₀ values spanning from >10 μM to 0.022 μM depending on the amide heterocycle and 4-alkoxy substituent. The earlier series by the same group (Eur. J. Med. Chem. 2019) identified N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative 2s with IC₅₀ = 0.031 μM, a 10-fold improvement over the initial lead [2]. The target compound, while not specifically reported, shares the critical 4-methoxy-3-(1H-tetrazol-1-yl)phenyl pharmacophore and would be predicted to exhibit measurable XO inhibition, though its potency relative to the optimized leads (g25, 2s) remains untested.

Xanthine oxidase inhibition Hyperuricemia Scaffold hopping

Regioisomeric Differentiation: 1H-Tetrazol-1-yl vs. 1H-Tetrazol-5-yl Attachment and Impact on Biological Activity

The target compound features the 1H-tetrazol-1-yl isomer (N-1 attachment to the phenyl ring), distinguishing it from the 1H-tetrazol-5-yl isomer (C-5 attachment) commonly found in angiotensin II receptor antagonists (e.g., losartan) and other bioactive tetrazoles [1]. In the XO inhibitor SAR reported by Zhang et al. (Eur. J. Med. Chem. 2019), the 3′-(1H-tetrazol-1-yl) moiety was identified as an excellent fragment for XO binding, with the N-4 atom of the tetrazole forming a critical H-bond with the Asn768 residue in the enzyme active site [2]. The 1H-tetrazol-5-yl regioisomer positions the tetrazole ring differently in space and presents a distinct H-bonding geometry (N–H donor vs. N acceptor), which is incompatible with the Asn768 interaction geometry observed for the 1-yl series. This regioisomeric distinction is structural rather than potency-based in the absence of direct comparator data, but it establishes the target compound as belonging to a mechanistically distinct subclass of tetrazole-containing ligands.

Tetrazole regioisomerism Bioisostere strategy H-bond acceptor placement

Recommended Application Scenarios for 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Procurement


α7 Nicotinic Acetylcholine Receptor PAM Screening Campaigns

The compound aligns with the preferred Ar¹ substitution pattern disclosed in the Roche α7 nAChR PAM patent (US 7,981,914), where 4-methoxy-phenyl is explicitly listed among the preferred benzoyl substituents [1]. It is suitable for inclusion in focused screening libraries targeting α7 nAChR positive allosteric modulation, particularly as a complement to compounds bearing 4-chloro, 4-methyl, or 4-fluoro benzoyl variants. Procurement should prioritize this compound over the des-methoxy benzamide analog (CAS 1190278-12-6) when the goal is to probe the contribution of the 4-methoxy H-bond acceptor in the benzoyl ring.

Xanthine Oxidase Inhibitor Lead Optimization and Scaffold Exploration

The core N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl) amide scaffold has been validated in XO inhibition (Zhang et al., Bioorg. Chem. 2022), with structural analogs achieving IC₅₀ values as low as 0.022 μM [2]. The target compound, bearing a 4-methoxybenzamide moiety in place of the reported imidazole-5-carboxamide or isonicotinamide, represents an unexplored substitution vector within this productive series. Its procurement is warranted for SAR expansion studies aiming to diversify the amide portion of the scaffold.

Negative Control or Inactive Comparator for Optimized Tetrazole Amide Leads

Given the steep SAR observed in the XO inhibitor series—where substitution of the 4-alkoxy/4-aryloxy group shifts IC₅₀ by >100-fold—the target compound may serve as a moderately active or inactive control in assays where the optimized leads (g25, 2s) show potent inhibition [3]. Its structural similarity combined with likely reduced potency (relative to optimized leads) makes it a candidate for use as a pharmacophore-matched negative control or an intermediate-activity comparator.

Cheminformatics Model Training and Validation Sets

As a well-defined, synthetically accessible benzamide-tetrazole hybrid with a known CAS registry (1190266-41-1), the compound is appropriate for inclusion in computational model training sets, particularly for QSAR models predicting XO inhibition, α7 nAChR PAM activity, or general tetrazole bioisostere behavior . Its molecular properties (MW 325.32, 5 H-bond acceptors, 1 H-bond donor) place it within Lipinski-compliant drug-like space, making it a suitable candidate for in silico screening library enrichment.

Quote Request

Request a Quote for 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.